![molecular formula C12H15BrO2 B2612952 2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid CAS No. 1249965-21-6](/img/structure/B2612952.png)
2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid
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Overview
Description
“2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid” is a chemical compound with a molecular weight of 271.15 . Its IUPAC name is 2-(2-bromobenzyl)-3-methylbutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15) . This indicates the presence of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.15 . Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Organoboron Chemistry and Cross-Coupling Reactions
Borinic acids, including 2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid, belong to the subclass of organoborane compounds. These compounds find applications in cross-coupling reactions, where they serve as versatile reagents. Specifically, borinic acids participate in Suzuki–Miyaura cross-coupling and other C–C bond-forming reactions. Researchers have explored their use in constructing complex organic molecules, such as pharmaceutical intermediates and natural product synthesis .
Coordination Chemistry
Borinic acids readily coordinate with alcohols, diols, and amino alcohols:
Mechanism of Action
- The primary target of 2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid (let’s call it “Compound X”) is likely a specific receptor or enzyme within the body. Unfortunately, detailed information about this compound’s specific target remains limited in the available literature .
Target of Action
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVSKWHESQWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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